molecular formula C63H54O6 B13643958 5-[2-[4-[3,5-bis[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde

5-[2-[4-[3,5-bis[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde

Cat. No.: B13643958
M. Wt: 907.1 g/mol
InChI Key: MEYNURULADSGSQ-UHFFFAOYSA-N
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Description

5-[2-[4-[3,5-bis[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde is a complex organic compound characterized by multiple tert-butyl groups and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-[4-[3,5-bis[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include tert-butyl alcohol, phenyl acetylene, and various catalysts to facilitate the formation of the desired structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-[2-[4-[3,5-bis[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted phenyl derivatives.

Scientific Research Applications

5-[2-[4-[3,5-bis[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[2-[4-[3,5-bis[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-[4-[3,5-bis[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde is unique due to its specific arrangement of tert-butyl groups and phenyl rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C63H54O6

Molecular Weight

907.1 g/mol

IUPAC Name

5-[2-[4-[3,5-bis[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde

InChI

InChI=1S/C63H54O6/c1-61(2,3)55-31-43(28-52(37-64)58(55)67)13-10-40-16-22-46(23-17-40)49-34-50(47-24-18-41(19-25-47)11-14-44-29-53(38-65)59(68)56(32-44)62(4,5)6)36-51(35-49)48-26-20-42(21-27-48)12-15-45-30-54(39-66)60(69)57(33-45)63(7,8)9/h16-39,67-69H,1-9H3

InChI Key

MEYNURULADSGSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)C#CC2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC(=C(C(=C5)C(C)(C)C)O)C=O)C6=CC=C(C=C6)C#CC7=CC(=C(C(=C7)C(C)(C)C)O)C=O

Origin of Product

United States

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